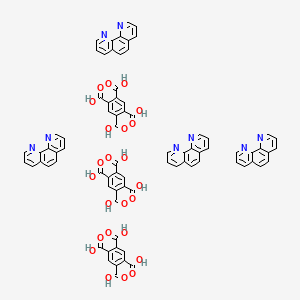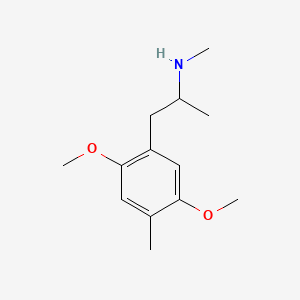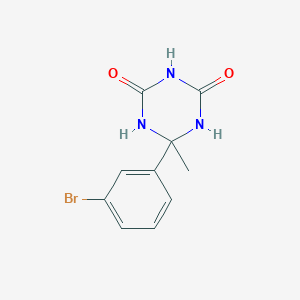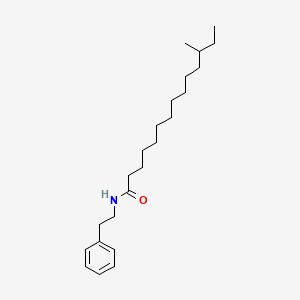
Benzene-1,2,4,5-tetracarboxylic acid;1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4,5-tetracarboxylic acid and 1,10-phenanthroline are two distinct compounds that can form coordination complexes with various metalsIt is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . 1,10-phenanthroline is a heterocyclic organic compound with the formula C₁₂H₈N₂, known for its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate or nitric acid . The reaction typically involves heating durene with the oxidizing agent in an aqueous medium, followed by acidification to precipitate the product.
1,10-phenanthroline is synthesized from o-phenylenediamine and glyoxal in the presence of an acid catalyst. The reaction involves the cyclization of the intermediate Schiff base to form the phenanthroline ring system.
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetracarboxylic acid involves the catalytic oxidation of durene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The process is carried out at elevated temperatures and pressures to achieve high yields .
1,10-phenanthroline is produced industrially by the condensation of o-phenylenediamine with glyoxal, followed by purification through recrystallization or distillation.
化学反応の分析
Types of Reactions
Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to form benzene derivatives.
1,10-phenanthroline participates in:
Complexation: Formation of coordination complexes with metal ions.
Redox Reactions: Acts as a ligand in redox-active metal complexes.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and coupling agents (e.g., carbodiimides).
Complexation: Metal salts (e.g., copper(II) sulfate) and solvents (e.g., ethanol).
Major Products
Esterification: Esters of benzene-1,2,4,5-tetracarboxylic acid.
Amidation: Amides of benzene-1,2,4,5-tetracarboxylic acid.
Complexation: Metal-phenanthroline complexes.
科学的研究の応用
Benzene-1,2,4,5-tetracarboxylic acid and 1,10-phenanthroline have diverse applications in scientific research:
Chemistry: Used as ligands in the synthesis of MOFs and coordination polymers.
Biology: Metal-phenanthroline complexes are used as probes for studying DNA interactions.
Medicine: Phenanthroline derivatives are investigated for their antimicrobial and anticancer properties.
Industry: Benzene-1,2,4,5-tetracarboxylic acid is used in the production of polyimides and resins.
作用機序
The mechanism of action of these compounds involves their ability to form stable coordination complexes with metal ions. Benzene-1,2,4,5-tetracarboxylic acid acts as a tetradentate ligand, coordinating through its carboxylate groups. 1,10-phenanthroline coordinates through its nitrogen atoms, forming chelate complexes that can stabilize metal ions in various oxidation states .
類似化合物との比較
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: Similar compounds include benzene-1,2,3,4-tetracarboxylic acid and benzene-1,2,3,5-tetracarboxylic acid.
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 1,7-phenanthroline.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid is unique due to its symmetrical structure and ability to form highly stable MOFs . 1,10-phenanthroline is distinguished by its strong chelating ability and versatility in forming complexes with a wide range of metal ions .
特性
CAS番号 |
928614-35-1 |
|---|---|
分子式 |
C78H50N8O24 |
分子量 |
1483.3 g/mol |
IUPAC名 |
benzene-1,2,4,5-tetracarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/4C12H8N2.3C10H6O8/c4*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h4*1-8H;3*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
LYHOSEZZUZCRGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)


![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)


![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
